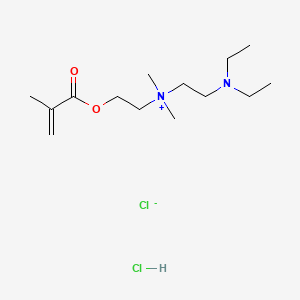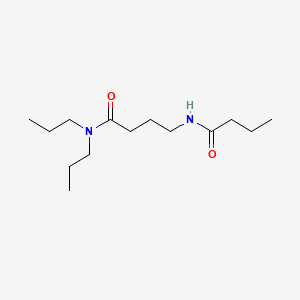
alpha-(4-Morpholinylmethyl)-2-quinolinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Morpholinylmethyl)-2-quinolinemethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and a morpholine moiety, which is a saturated heterocyclic amine. The combination of these two structures imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Morpholinylmethyl)-2-quinolinemethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-quinolinemethanol, which is then subjected to a nucleophilic substitution reaction with 4-morpholinylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Morpholinylmethyl)-2-quinolinemethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring or the morpholine moiety.
Scientific Research Applications
Alpha-(4-Morpholinylmethyl)-2-quinolinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of alpha-(4-Morpholinylmethyl)-2-quinolinemethanol involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The morpholine moiety can interact with various enzymes, inhibiting their activity and affecting cellular processes. These interactions make the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar backbone but lacking the morpholine moiety.
Morpholine: A simpler compound with a similar moiety but lacking the quinoline backbone.
Chloroquine: A well-known antimalarial drug with a quinoline backbone but different substituents.
Uniqueness
Alpha-(4-Morpholinylmethyl)-2-quinolinemethanol is unique due to the combination of the quinoline and morpholine structures, which imparts distinct chemical and biological properties
Properties
CAS No. |
126921-37-7 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-morpholin-4-yl-1-quinolin-2-ylethanol |
InChI |
InChI=1S/C15H18N2O2/c18-15(11-17-7-9-19-10-8-17)14-6-5-12-3-1-2-4-13(12)16-14/h1-6,15,18H,7-11H2 |
InChI Key |
HEBSIODGGZQVCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















